1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring, a thiazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Introduction of the thiazole ring: The thiazole ring can be introduced through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the triazole and thiazole rings: The final step involves coupling the triazole and thiazole rings with the methoxyphenyl group and the propyl chain. This can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Cyclization: The compound can participate in cyclization reactions to form new heterocyclic structures.
Scientific Research Applications
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a methyl group instead of a propyl group.
1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the thiazole ring, which may affect its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-4-13-14(15(22)18-16-17-9-10-24-16)19-20-21(13)11-5-7-12(23-2)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXMNDIKIUJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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